molecular formula C15H25NO3 B027152 (R)-Metoprolol CAS No. 81024-43-3

(R)-Metoprolol

Cat. No. B027152
CAS RN: 81024-43-3
M. Wt: 267.36 g/mol
InChI Key: IUBSYMUCCVWXPE-CQSZACIVSA-N
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Description

Synthesis Analysis

The asymmetric synthesis of S-metoprolol, which involves the use of R-epichlorohydrin as a chiral reagent reacting with p-hydroxyphenylethanol, followed by alkylation with iodomethane and subsequent reaction with isopropylamine, results in S-metoprolol with a high enantiomeric excess (e.e.% higher than 97%) and a total yield of 79.6% (Geng Jian-ning, 2008). Another approach monitored the synthesis of Metoprolol base using Raman spectroscopy and chemometrics, showing potential for optimizing the synthesis process (O. Svensson, M. Josefson, & F. Langkilde, 2000).

Molecular Structure Analysis

The molecular structure of (R)-Metoprolol has been studied through various analytical methods, including liquid chromatography on a cellulose-based chiral stationary phase, which aids in the separation and analysis of its enantiomers (Robert J. Straka, Kjel A. Johnson, Peter S. Marshall, & R. Remmel, 1990).

Chemical Reactions and Properties

Metoprolol's photodegradation in the presence of aquatic fulvic acids indicates indirect photolysis pathways involving reactive species such as OH radicals, singlet oxygen, and triplet excited states of fulvic acids (O. Filipe, E. Santos, M. Otero, Elsa A C Gonçalves, & M. Neves, 2019). The enantioselective and diastereoselective aspects of metoprolol's oxidative metabolism have also been explored, revealing insights into its enantiomeric and diastereomeric behaviors during metabolic processes (S. Murthy, H. Shetty, W. L. Nelson, P. Jackson, & M. Lennard, 1990).

Physical Properties Analysis

The physical properties of (R)-Metoprolol, including its solubility, melting point, and stability, are crucial for its formulation and therapeutic efficacy. Studies on the photocatalytic degradation of Metoprolol in UV-irradiated aqueous suspensions of TiO2 provide insights into its stability and degradation kinetics under environmental conditions (S. Armaković, S. Armaković, N. Finčur, F. Sibul, D. Vione, J. Šetrajčić, & B. Abramović, 2015).

Chemical Properties Analysis

The chemical properties of (R)-Metoprolol, including its reactivity, chemical stability, and interactions with various substrates and reagents, are fundamental for its pharmacological activity and formulation development. Enantioselective determination of Metoprolol in plasma using liquid chromatography on a silica-bonded α1-acid glycoprotein column highlights the importance of understanding its chiral properties and interactions with biological matrices (B. Persson & G. Schill, 1990).

Scientific Research Applications

  • Pharmacokinetics and Metabolism : The preferential O-demethylation of the (2R)-enantiomer of metoprolol in humans leads to a plasma ratio favoring the 2S enantiomer over the 2R enantiomer (Murthy et al., 1990). Additionally, multiple oral administrations of metoprolol (racemate) in rats resulted in decreased oral clearance and enantiomeric accumulation in plasma (Mostafavi & Foster, 2000).

  • Cardiovascular Applications : In patients with chronic heart failure, Metoprolol CR/XL, when added to standard therapy, significantly improved survival (Hjalmarson et al., 1999). It has also been found effective in preventing relapse into atrial fibrillation or flutter after cardioversion of persistent atrial fibrillation (Kühlkamp et al., 2000).

  • Neurological Applications : Metoprolol is effective in the prophylactic treatment of classical and non-classical migraine, showing more efficacy than placebo and being well tolerated (Andersson et al., 1983).

  • Cardioprotection : In a murine model of acute myocardial ischemia, metoprolol significantly reduced infarct size, improved biochemical indicators, and ameliorated cardiac function and pathology (Lai et al., 2020).

  • Pharmacogenomics : Different doses of metoprolol can achieve varying therapeutic effects in patients with different CYP2D6 and α-adrenoreceptor polymorphisms, highlighting the importance of personalized medicine (Yuan et al., 2008).

Mechanism of Action

Target of Action

®-Metoprolol is a selective β1 receptor blocker, a class of drugs also known as beta-adrenergic blocking agents . These receptors are primarily found in the heart and kidneys . By blocking these receptors, ®-Metoprolol prevents the binding of catecholamines like adrenaline, which are responsible for increasing heart rate, contractility, and conduction .

Mode of Action

®-Metoprolol acts as an antagonist at β1 adrenergic receptors, competitively blocking the binding of endogenous catecholamines . This blockade results in a decrease in the heart rate and contractility, reducing the demand for oxygen by the myocardial tissue . It also reduces renin release from the kidneys, leading to a decrease in angiotensin II and aldosterone levels, which in turn lowers blood pressure .

Biochemical Pathways

The primary pathway affected by ®-Metoprolol is the adrenergic signaling pathway . By blocking β1 receptors, it inhibits the effects of catecholamines, leading to decreased cyclic AMP (cAMP) production, protein kinase A (PKA) activation, and subsequent phosphorylation of various proteins involved in cardiac contractility . The downstream effects include reduced heart rate (negative chronotropic effect) and reduced force of heart contractions (negative inotropic effect) .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of ®-Metoprolol are as follows:

Result of Action

The molecular and cellular effects of ®-Metoprolol’s action include a decrease in heart rate, myocardial contractility, and blood pressure . This leads to a reduction in myocardial oxygen demand, making it beneficial in conditions like angina, hypertension, and heart failure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ®-Metoprolol. For instance, factors such as diet and lifestyle can affect the drug’s metabolism and efficacy . Additionally, genetic factors, such as polymorphisms in the CYP2D6 enzyme, can significantly influence the metabolism of ®-Metoprolol, leading to variations in response among individuals .

Safety and Hazards

Like all medicines, metoprolol can cause side effects, although not everyone gets them. Common side effects include tiredness, cold hands and feet, difficulties sleeping, and nightmares. In rare cases, it’s possible to have a serious allergic reaction to metoprolol .

: Metoprolol: medicine to treat high blood pressure - NHS

properties

IUPAC Name

(2R)-1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBSYMUCCVWXPE-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@H](COC1=CC=C(C=C1)CCOC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20230862
Record name (R)-Metoprolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20230862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Metoprolol

CAS RN

81024-43-3
Record name (+)-Metoprolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81024-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Metoprolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081024433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Metoprolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20230862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: Both (R)-metoprolol and (S)-metoprolol bind to β1-adrenergic receptors, but (S)-metoprolol exhibits significantly higher affinity. [] This difference in affinity arises from the stricter steric requirements for binding to β1-adrenoceptors compared to β2-adrenoceptors. [] (S)-metoprolol is considered the eutomer responsible for the desired β1-adrenergic receptor blockade. []

ANone: While (R)-metoprolol can bind to β1-adrenergic receptors, its lower affinity translates to weaker β1-blocking potency compared to (S)-metoprolol. [] Consequently, (R)-metoprolol contributes less to the therapeutic effects of racemic metoprolol.

ANone: (R)-Metoprolol shares the same molecular formula and weight as the racemate, metoprolol: C15H25NO3 and 267.36 g/mol, respectively.

ANone: While the provided research does not detail specific spectroscopic data for (R)-metoprolol, various analytical methods have been employed for its characterization and quantification, including chiral high-performance liquid chromatography (HPLC) with fluorescence detection [] and liquid chromatography-tandem mass spectrometry (LC-MS/MS). []

ANone: The provided research focuses primarily on the pharmacokinetic and metabolic properties of (R)-metoprolol rather than its material compatibility and stability. Further research is required to elucidate these aspects.

ANone: The provided research focuses solely on the pharmacological properties and metabolism of (R)-metoprolol. There is no mention of catalytic properties or alternative applications for this compound.

ANone: The stereochemistry of metoprolol significantly affects its binding affinity for β-adrenoceptors. (S)-metoprolol displays a higher affinity for β1-adrenoceptors compared to (R)-metoprolol, making it the more potent enantiomer in terms of β1-blockade. This difference highlights the importance of chirality in drug-receptor interactions. []

ANone: The provided research primarily focuses on the in vivo metabolism and pharmacokinetic interactions of (R)-metoprolol rather than its inherent stability or formulation aspects. Further research is needed to explore these specific areas.

ANone: The provided research focuses on the scientific and pharmacological aspects of (R)-metoprolol, without delving into SHE regulations or risk management practices. Information on these aspects would be found in regulatory documents and safety data sheets.

ANone: (R)-metoprolol, like (S)-metoprolol, undergoes extensive first-pass metabolism. [] Its primary route of metabolism is hepatic, mainly mediated by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and, to a lesser extent, CYP3A4. [, , , ] The major metabolic pathways include O-demethylation, α-hydroxylation, and N-dealkylation. [, ] (R)-metoprolol exhibits stereoselective metabolism, with a preference for O-demethylation. [, , ] Renal excretion plays a minor role in its elimination. []

ANone: In individuals with chronic renal failure, the plasma accumulation of (R)-metoprolol acidic metabolite increases significantly more than what can be explained by a reduction in renal clearance alone. This suggests that chronic renal failure affects other elimination pathways of (R)-metoprolol beyond renal excretion. []

ANone: Paroxetine significantly increases the area under the plasma concentration-time curve (AUC) of both (R)- and (S)-metoprolol, indicating a substantial drug interaction. [, , ] This interaction arises from paroxetine's inhibition of CYP2D6, the primary enzyme responsible for metoprolol metabolism. Notably, the interaction is more pronounced with (R)-metoprolol, leading to a loss of stereoselective metabolism. [, , ]

ANone: The primary focus of the provided research is on the pharmacokinetic interactions and metabolism of (R)-metoprolol, with less emphasis on its standalone efficacy. Although (R)-metoprolol can bind to β1-adrenergic receptors, its lower affinity compared to (S)-metoprolol results in weaker β1-blocking potency. [] Therefore, its contribution to the overall efficacy of racemic metoprolol is considered lower.

ANone: The provided research does not address resistance mechanisms or cross-resistance related to (R)-metoprolol.

ANone: The provided research primarily focuses on the pharmacokinetic and pharmacodynamic properties of (R)-metoprolol, without detailed information on its specific toxicological profile or long-term effects. Such information would be found in dedicated safety and toxicology studies.

ANone: The research provided does not address specific drug delivery systems or targeting strategies for (R)-metoprolol.

ANone: The provided research does not focus on biomarkers related to (R)-metoprolol treatment.

ANone: Several analytical techniques are used to study (R)-metoprolol, with chiral HPLC being a prominent method. Researchers employ different chiral stationary phases like Chiralcel AD-H [], Chiralpak AD [], phenyl carbamate-cellulose [], and Chiralcel OJ-R [] to achieve enantiomeric separation. Fluorescence detection is frequently used due to its sensitivity. [, , , ] Additionally, LC-MS/MS methods have been developed for sensitive and specific quantification of (R)-metoprolol in plasma. []

ANone: One study investigated the uptake and depuration kinetics of metoprolol enantiomers in marine medaka, revealing a higher bioaccumulation potential for S-metoprolol compared to R-metoprolol. [] This highlights the potential for chiral pharmaceuticals to have different environmental impacts. More research is needed to fully understand the environmental fate and effects of (R)-metoprolol.

ANone: The provided research predominantly focuses on the in vivo aspects of (R)-metoprolol, without detailed information regarding its dissolution rate or solubility.

ANone: While the provided research doesn't explicitly detail validation parameters for (R)-metoprolol analytical methods, typical considerations for chiral HPLC and LC-MS/MS methods include linearity, accuracy, precision, sensitivity, selectivity, and stability. [] These parameters are crucial to ensure the reliability and reproducibility of analytical data.

ANone: The provided research does not delve into the specific quality control and assurance practices employed for (R)-metoprolol. These aspects are governed by stringent regulatory guidelines and Good Manufacturing Practices (GMP) to guarantee the quality, safety, and efficacy of pharmaceuticals.

ANone: The provided research does not provide information regarding the immunogenicity of (R)-metoprolol.

ANone: The provided research does not address the interactions of (R)-metoprolol with drug transporters.

ANone: The research mainly focuses on the metabolism of (R)-metoprolol by CYP enzymes, particularly CYP2D6. [, , , , , ] While the studies don't indicate a direct induction or inhibition of CYP enzymes by (R)-metoprolol itself, its metabolism is significantly affected by co-administration of CYP2D6 inhibitors like paroxetine. [, , ] This interaction highlights the importance of considering potential drug-drug interactions involving (R)-metoprolol and CYP2D6 substrates or inhibitors.

ANone: The provided research focuses on the pharmacokinetic and metabolic properties of (R)-metoprolol without addressing its biocompatibility or biodegradability.

ANone: The research focuses on (R)-metoprolol without directly comparing it to alternative drugs. Other β1-selective blockers like bisoprolol, atenolol, and esmolol exist, each with its own pharmacokinetic and pharmacodynamic properties. A comprehensive comparison of their characteristics would be needed to assess their suitability as alternatives.

ANone: The provided research doesn't address the specific recycling or waste management strategies for (R)-metoprolol. These aspects are crucial for minimizing environmental impact and promoting sustainable practices in pharmaceutical manufacturing and disposal.

ANone: Essential resources include access to:

  • Chiral separation techniques: Chiral HPLC and LC-MS/MS systems equipped with appropriate chiral stationary phases are essential for separating and quantifying (R)-metoprolol enantiomers. [, , , , ]
  • In vitro models: Liver microsomes, hepatocytes, and recombinant CYP enzymes enable the study of (R)-metoprolol metabolism and potential drug interactions. [, , , , , , ]
  • In vivo models: Animal models, such as rats, mice, dogs, and marmosets, are vital for investigating the pharmacokinetics, pharmacodynamics, and potential toxicity of (R)-metoprolol. [, , , , , , ]

ANone: Key milestones include:

  • Recognition of enantioselectivity: Subsequent research highlighted the different pharmacological activities of (R)- and (S)-metoprolol, with (S)-metoprolol being the more potent β1-blocker. [] This finding emphasized the importance of considering chirality in drug development.
  • Understanding metabolic pathways: Studies utilizing liver microsomes and recombinant enzymes helped elucidate the specific CYP enzymes involved in the metabolism of (R)-metoprolol, revealing the major role of CYP2D6. [, , , , ]
  • Investigation of drug interactions: Research on the interaction between (R)-metoprolol and CYP2D6 inhibitors like paroxetine underscored the clinical relevance of these interactions and the need for careful dose adjustments in patients taking multiple medications. [, , ]

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